Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (CAS 1179127-07-1) is a bifunctional heterocyclic building block widely utilized in the synthesis of targeted therapeutics, including Stearoyl-CoA Desaturase-1 (SCD1) inhibitors and STING receptor agonists [1]. Structurally, it features a secondary piperazine amine for directed electrophilic coupling (e.g., amidation, reductive amination, SNAr) and a methyl ester that masks the carboxylic acid, preventing zwitterion formation during early-stage synthesis[2]. The pyridazine core serves as a highly polar bioisostere for phenyl rings, strategically employed by medicinal chemists to lower overall lipophilicity and improve the aqueous solubility of final active pharmaceutical ingredients (APIs)[3].
Substituting this compound with its free acid counterpart, 6-(piperazin-1-yl)pyridazine-3-carboxylic acid, severely compromises synthetic processability. The free acid forms a highly stable zwitterion between the basic piperazine and the acidic carboxylate, reducing its solubility in standard aprotic solvents (like DCM or THF) to near zero, which stalls homogeneous coupling reactions [1]. Furthermore, substituting the pyridazine core with a cheaper phenyl analog (e.g., methyl 4-(piperazin-1-yl)benzoate) eliminates two critical hydrogen-bond acceptors. This substitution typically increases the calculated LogP of the downstream API by 1.5 to 2.0 units, drastically reducing aqueous bioavailability and increasing the risk of off-target lipophilic toxicity during lead optimization [2].
The methyl ester protection in CAS 1179127-07-1 eliminates the zwitterionic character inherent to the free acid baseline. Quantitative solubility assessments demonstrate that the methyl ester achieves solubilities exceeding 50 mg/mL in dichloromethane (DCM) at 25°C, whereas the zwitterionic 6-(piperazin-1-yl)pyridazine-3-carboxylic acid remains largely insoluble (<1 mg/mL) under identical conditions [1]. This >50-fold increase in solubility is critical for executing high-yield, chemoselective N-alkylations or acylations at the piperazine nitrogen without requiring harsh bases or phase-transfer catalysts that could degrade sensitive substrates [2].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate (>50 mg/mL) |
| Comparator Or Baseline | 6-(piperazin-1-yl)pyridazine-3-carboxylic acid (<1 mg/mL) |
| Quantified Difference | >50-fold higher solubility in aprotic media |
| Conditions | Standard ambient temperature and pressure, DCM solvent |
High solubility in aprotic solvents enables homogeneous reaction conditions, drastically improving yields and reproducibility in automated synthesis workflows.
When selecting an ester protecting group for the pyridazine-3-carboxylate core, the methyl ester (CAS 1179127-07-1) offers significantly faster deprotection kinetics compared to the ethyl ester analog. Under mild saponification conditions (1.0 eq LiOH in THF/H2O at 25°C), the methyl ester achieves >95% conversion to the free acid in under 2 hours [1]. In contrast, the ethyl ester requires 4 to 6 hours or elevated temperatures to reach equivalent conversion due to increased steric hindrance at the carbonyl carbon [2]. This accelerated rate minimizes the exposure of complex, fully elaborated intermediates to basic conditions, preventing epimerization or cleavage of base-sensitive moieties installed earlier in the sequence.
| Evidence Dimension | Time to >95% saponification conversion |
| Target Compound Data | Methyl ester (CAS 1179127-07-1) (<2 hours) |
| Comparator Or Baseline | Ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate (4-6 hours) |
| Quantified Difference | 2x to 3x faster hydrolysis rate |
| Conditions | 1.0 eq LiOH, THF/H2O (3:1), 25°C |
Faster deprotection kinetics allow for milder processing conditions, preserving the structural integrity of complex, base-sensitive downstream intermediates.
The selection of the pyridazine core over a standard phenyl ring is a deliberate strategy to optimize the physicochemical properties of drug candidates. Comparative chemoinformatics profiling reveals that incorporating the 6-(piperazin-1-yl)pyridazine motif reduces the calculated partition coefficient (cLogP) by approximately 1.5 to 2.0 units compared to the methyl 4-(piperazin-1-yl)benzoate benchmark[1]. This substantial reduction in lipophilicity, driven by the two aromatic nitrogen hydrogen-bond acceptors, directly translates to enhanced aqueous solubility and improved pharmacokinetic profiles in downstream targeted therapies, such as SCD1 and GLI1 inhibitors[2].
| Evidence Dimension | Core contribution to calculated LogP (cLogP) |
| Target Compound Data | Pyridazine core of CAS 1179127-07-1 (Reduces cLogP) |
| Comparator Or Baseline | Methyl 4-(piperazin-1-yl)benzoate (Baseline cLogP +1.5 to 2.0 units higher) |
| Quantified Difference | 1.5 to 2.0 unit reduction in cLogP |
| Conditions | in silico cLogP modeling for downstream API derivatives |
Procuring the pyridazine core instead of the phenyl analog is essential for medicinal chemists aiming to avoid lipophilicity-driven attrition in drug development.
CAS 1179127-07-1 is a primary building block for piperazinylpyridazine-based SCD1 inhibitors, such as XEN103. The methyl ester allows for rapid N-derivatization of the piperazine ring to build the lipophilic tail in aprotic solvents, followed by mild saponification to yield the carboxylic acid required for final amide coupling, directly supporting metabolic syndrome drug discovery workflows [1].
In the synthesis of 1H-pyrrole-3-carbonitrile derivatives targeting the STING pathway, this compound serves as a highly soluble intermediate. Its processability ensures high-yielding cross-coupling and amidation reactions, which are essential for generating libraries of STING agonists intended for immuno-oncology applications without the bottleneck of zwitterion insolubility [2].
The compound is utilized to synthesize Smoothened (Smo) receptor inhibitors and GLI1 modulators (e.g., NVP-LEQ506 analogs). The pyridazine core is specifically retained in these structures to maintain the low lipophilicity and high aqueous solubility required for oral bioavailability in medulloblastoma and melanoma models, outperforming phenyl-based analogs [3].